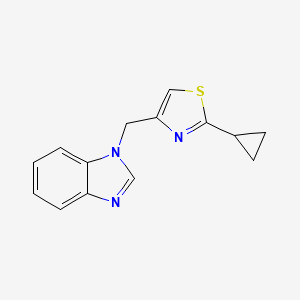

4-(Benzimidazol-1-ylmethyl)-2-cyclopropyl-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

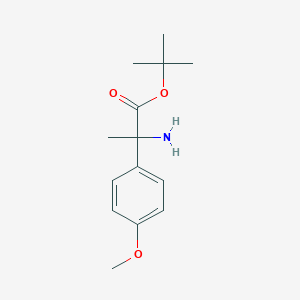

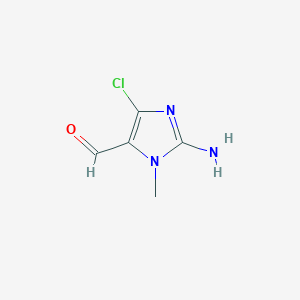

4-(Benzimidazol-1-ylmethyl)-2-cyclopropyl-1,3-thiazole , often referred to as DARA-7 , is a novel chemical compound with potential pharmacological applications. Its molecular structure combines elements from both benzimidazole and thiazole moieties, suggesting diverse biological activities. Researchers have explored its properties due to its potential as a dual angiotensin II and endothelin A receptor antagonist .

Molecular Structure Analysis

DARA-7’s molecular structure consists of a benzimidazole ring fused with a cyclopropyl-thiazole ring. The benzimidazole portion provides aromaticity and potential hydrogen bonding sites, while the cyclopropyl-thiazole segment contributes to overall rigidity and lipophilicity. The specific arrangement of atoms and functional groups determines its biological interactions .

Chemical Reactions Analysis

DARA-7 may undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Researchers have investigated its reactivity under different conditions to understand its stability and potential transformations. These reactions play a crucial role in drug metabolism and pharmacokinetics .

Physical And Chemical Properties Analysis

- Appearance : DARA-7 is a yellow solid .

- Melting Point : It melts at approximately 103-105°C .

- NMR Spectra : The 1H NMR and 13C NMR spectra provide insights into its chemical environment and connectivity. Notable peaks include those corresponding to aromatic protons, cyclopropyl groups, and benzimidazole moieties .

Mecanismo De Acción

DARA-7’s dual antagonistic activity against angiotensin II AT1 and endothelin ET A receptors suggests its potential therapeutic relevance. By blocking these receptors, it modulates vasoconstriction, blood pressure regulation, and vascular remodeling. Further studies are needed to elucidate its precise binding sites and downstream effects .

Propiedades

IUPAC Name |

4-(benzimidazol-1-ylmethyl)-2-cyclopropyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-2-4-13-12(3-1)15-9-17(13)7-11-8-18-14(16-11)10-5-6-10/h1-4,8-10H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPHUCBOKAGPAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,3-benzodiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-1-isobutylquinoxalin-2(1H)-one](/img/structure/B2646631.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646633.png)

![N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2646636.png)

![2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2646641.png)

![5-[(3-chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2646643.png)

![Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2646651.png)